(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxin ring fused with a benzene ring and an acrylamide moiety substituted with dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 3-(3,4-dimethoxyphenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dihydroxyphenyl)acrylamide
Comparison: Compared to similar compounds, (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQBZVQJDKCCF-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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